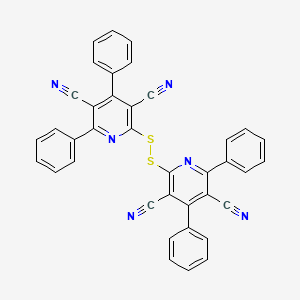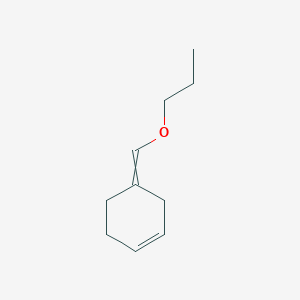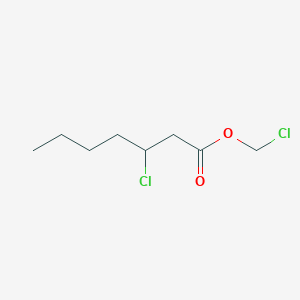
Chloromethyl 3-chloroheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 3-chloroheptanoate is an organic compound with the molecular formula C₈H₁₄Cl₂O₂. It is a chlorinated ester, which means it contains both chlorine atoms and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 3-chloroheptanoate can be synthesized through a chloromethylation reaction. One common method involves the reaction of 3-chloroheptanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0-10°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 3-chloroheptanoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloroheptanoic acid and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used
Major Products Formed
Nucleophilic substitution: Products include substituted amines, thiols, and other derivatives.
Hydrolysis: The major products are 3-chloroheptanoic acid and methanol.
Oxidation: Products include carboxylic acids and other oxidized compounds
Aplicaciones Científicas De Investigación
Chloromethyl 3-chloroheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through chloromethylation reactions.
Industry: This compound is used in the production of specialty chemicals and polymers
Mecanismo De Acción
The mechanism of action of chloromethyl 3-chloroheptanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity allows the compound to modify various substrates, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyl 3-chloropropanoate
- Chloromethyl 3-chlorobutanoate
- Chloromethyl 3-chloropentanoate
Uniqueness
Chloromethyl 3-chloroheptanoate is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of both chloromethyl and ester functional groups also provides versatility in its applications and reactivity .
Propiedades
Número CAS |
80418-59-3 |
|---|---|
Fórmula molecular |
C8H14Cl2O2 |
Peso molecular |
213.10 g/mol |
Nombre IUPAC |
chloromethyl 3-chloroheptanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-2-3-4-7(10)5-8(11)12-6-9/h7H,2-6H2,1H3 |
Clave InChI |
HJUPGERNLBGVLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)
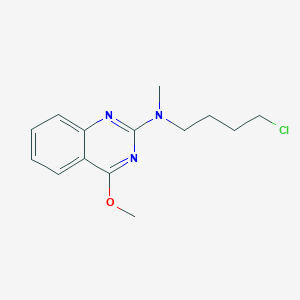

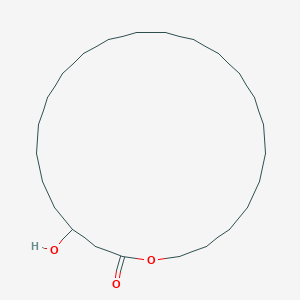
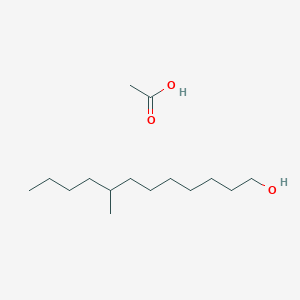
![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)



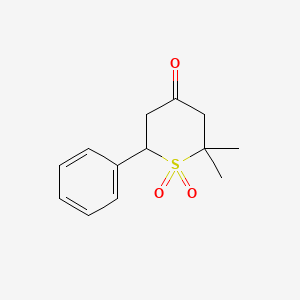
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
